molecular formula C9H6F3N3O B3042007 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine CAS No. 462659-89-8

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine

Cat. No.: B3042007
CAS No.: 462659-89-8
M. Wt: 229.16 g/mol
InChI Key: LHNSAPBOZFAHMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine” is characterized by the presence of a trifluoromethyl group and an oxadiazole ring . This unique structure contributes to its various applications in scientific research .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, oxadiazole derivatives have been shown to exhibit a broad spectrum of agricultural biological activities . They have been used in the synthesis of novel molecules with excellent agricultural activities .

Scientific Research Applications

Tuberculostatic Activity

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine and its derivatives have been explored for their potential in treating tuberculosis. For instance, a study by Foks et al. (2004) focused on synthesizing various derivatives and testing their tuberculostatic activity, finding that minimum inhibiting concentrations (MIC) ranged between 25 - 100 mg/ml (Foks et al., 2004).

Anticancer Potential

Zhang et al. (2005) identified a derivative of this compound as an apoptosis inducer, showing potential as an anticancer agent. This compound exhibited activity against breast and colorectal cancer cell lines and induced cell cycle arrest followed by apoptosis (Zhang et al., 2005).

Synthesis Applications

There have been studies focusing on the synthesis of compounds involving this compound. For example, Yang et al. (2007) described the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007). Additionally, Buscemi et al. (2006) reported on the synthesis of fluorinated molecules containing 1,2,4-oxadiazoles, highlighting potential applications in optoelectronic devices (Buscemi et al., 2006).

Antimicrobial Properties

Parikh and Joshi (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their antimicrobial properties. They found that certain compounds exhibited significant antimicrobial activity against a range of bacterial and fungal strains (Parikh & Joshi, 2014).

Molecular Structure Studies

Viterbo et al. (1980) analyzed the crystal and molecular structure of a compound containing 1,2,4-oxadiazole, which is crucial in understanding the chemical properties and potential applications of these molecules (Viterbo et al., 1980).

Future Directions

The future directions for “5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine” could involve further exploration of its potential applications in drug discovery, materials synthesis, and biological studies. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNSAPBOZFAHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214228
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462659-89-8
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462659-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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